molecular formula C13H23N B12275486 1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine

1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12275486
M. Wt: 193.33 g/mol
InChI Key: OFBQFSFZYKHNHZ-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-N-(prop-2-en-1-yl)bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be derived from camphor or related compounds.

    Alkylation: The bicyclo[2.2.1]heptane derivative is then alkylated with prop-2-en-1-yl groups under basic conditions.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated amines.

Scientific Research Applications

1,7,7-Trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A related bicyclic compound with similar structural features.

    Borneol: Another bicyclic compound with a hydroxyl group instead of an amine.

    Isoborneol: A stereoisomer of borneol with similar properties.

Uniqueness

1,7,7-Trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

1,7,7-trimethyl-N-prop-2-enylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H23N/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h5,10-11,14H,1,6-9H2,2-4H3

InChI Key

OFBQFSFZYKHNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NCC=C)C)C

Origin of Product

United States

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